Product packaging for 5-Methyl-[1,2,3]triazolo[1,5-a]pyridine(Cat. No.:)

5-Methyl-[1,2,3]triazolo[1,5-a]pyridine

Cat. No.: B8430433
M. Wt: 133.15 g/mol
InChI Key: IKJCMAJUTKOCFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

5-Methyl-[1,2,3]triazolo[1,5-a]pyridine (CAS 2596127-02-3) is a nitrogen-rich heterocyclic compound with the molecular formula C 7 H 7 N 3 and a molecular weight of 133.15 g/mol. This fused bicyclic scaffold serves as a versatile building block in organic synthesis and medicinal chemistry, particularly in the development of novel therapeutic agents. A primary research application of this compound and its derivatives is in the search for new treatments for parasitic diseases. Recent studies have shown that novel [1,2,3]triazolo[1,5-a]pyridine salts exhibit significant in vitro leishmanicidal activity against species including Leishmania infantum , L. braziliensis , and L. donovani . Several compounds demonstrated high selectivity indexes, surpassing that of the reference drug Glucantime, and were potent inhibitors of the parasite's iron superoxide dismutase (Fe-SOD) enzyme, a key molecular target . The [1,2,3]triazolo[1,5-a]pyridine core is known for its interesting ligand properties and its ability to function as a building block in supramolecular chemistry for constructing polynuclear complexes with various metal ions . Furthermore, the core structure is a subject of ongoing research due to its fluorescence properties , making it a candidate for developing fluorescent chemosensors and electronic materials . This product is intended for research and laboratory use only. It is not approved for human or animal consumption, diagnostic use, or any other form of personal utilization.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H7N3 B8430433 5-Methyl-[1,2,3]triazolo[1,5-a]pyridine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H7N3

Molecular Weight

133.15 g/mol

IUPAC Name

5-methyltriazolo[1,5-a]pyridine

InChI

InChI=1S/C7H7N3/c1-6-2-3-10-7(4-6)5-8-9-10/h2-5H,1H3

InChI Key

IKJCMAJUTKOCFP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=CN=NN2C=C1

Origin of Product

United States

Reactivity and Transformational Pathways of 5 Methyl 1 2 3 Triazolo 1,5 a Pyridine

Electrophilic Reaction Patterns and Regioselectivity

The nih.govtandfonline.comtriazolo[1,5-a]pyridine ring system exhibits a dual reactivity towards electrophiles, leading to either substitution on the triazole ring or opening of the heterocyclic ring with concomitant loss of molecular nitrogen. nih.govtandfonline.comrsc.org The regioselectivity of these reactions is dictated by the nature of the electrophile and the electronic distribution within the fused rings.

In the case of 5-Methyl- nih.govtandfonline.comtriazolo[1,5-a]pyridine, electrophilic attack is anticipated to occur predominantly at the C3 position of the triazole ring. This is consistent with studies on the parent nih.govtandfonline.comtriazolo[1,5-a]pyridine, where nitration, for instance, yields the 3-nitro derivative. rsc.org The electron density at this position makes it susceptible to attack by a range of electrophiles.

However, with certain electrophiles such as halogens (chlorine and bromine) and mercuric acetate, the reaction pathway shifts towards ring-opening. rsc.org This transformation results in the formation of substituted 2-methylpyridine (B31789) derivatives, accompanied by the extrusion of a nitrogen molecule. nih.govtandfonline.com The 5-methyl group is expected to influence the rate of these reactions but not the fundamental reaction pathway.

Table 1: Electrophilic Reactions of the nih.govtandfonline.comtriazolo[1,5-a]pyridine System

Electrophile Reagent Product Type Position of Substitution/Reaction Reference(s)
Nitronium ion HNO3 Electrophilic Substitution C3 rsc.org
Halogens Cl2, Br2 Ring-opening - rsc.org

Nucleophilic Substitution Reactions and Positional Reactivity

The pyridine (B92270) ring in the nih.govtandfonline.comtriazolo[1,5-a]pyridine system is electron-deficient, which activates positions C5 and C7 towards nucleophilic aromatic substitution (SNAr), particularly when a good leaving group, such as a halogen, is present. nih.govtandfonline.com In contrast, the C6 position is generally unreactive towards nucleophiles. nih.govtandfonline.com

For 5-Methyl- nih.govtandfonline.comtriazolo[1,5-a]pyridine, a halogen substituent at the C7 position would be a prime site for nucleophilic displacement. The presence of the methyl group at C5 may electronically influence the reactivity at C7, but the fundamental susceptibility to nucleophilic attack at this position is a key feature of the ring system. A variety of nucleophiles, including amines, alkoxides, and thiolates, can be employed to introduce diverse functionalities at this position. The mechanism of this substitution is considered to be a standard SNAr pathway, where the nucleophile adds to the aromatic ring to form a Meisenheimer-like intermediate, followed by the departure of the leaving group.

Directed Metalation Reactions (e.g., Lithiation)

Directed ortho-metalation provides a powerful strategy for the functionalization of the nih.govtandfonline.comtriazolo[1,5-a]pyridine core. The nitrogen atoms in the heterocyclic system can direct a strong base, typically an organolithium reagent, to deprotonate an adjacent carbon atom. For the parent nih.govtandfonline.comtriazolo[1,5-a]pyridine, lithiation with lithium diisopropylamide (LDA) occurs regioselectively at the C7 position. nih.govtandfonline.comworktribe.com This lithiated intermediate is a versatile synthon that can react with a wide array of electrophiles to introduce substituents at the C7 position.

In the case of 5-Methyl- nih.govtandfonline.comtriazolo[1,5-a]pyridine, the directing effect of the ring nitrogens is expected to similarly favor lithiation at the C7 position. The resulting 7-lithio-5-methyl- nih.govtandfonline.comtriazolo[1,5-a]pyridine can then be quenched with various electrophiles to afford 7-substituted derivatives. This methodology offers a reliable route to functionalized analogs that may not be accessible through other means.

Table 2: Directed Lithiation and Subsequent Electrophilic Quench of nih.govtandfonline.comtriazolo[1,5-a]pyridines

Substrate Base Site of Lithiation Electrophile Product Reference(s)
nih.govtandfonline.comTriazolo[1,5-a]pyridine LDA C7 Aldehydes, Ketones 7-Hydroxyalkyl derivatives worktribe.com

Ring-Chain Isomerization and Tautomeric Equilibria

A fascinating and fundamental aspect of the chemistry of nih.govtandfonline.comtriazolo[1,5-a]pyridines is the existence of a valence isomerization between the closed-ring triazole form and an open-chain α-diazo-pyridine tautomer. researchgate.netorganic-chemistry.orgnih.gov This equilibrium is a dynamic process, and the position of the equilibrium can be influenced by factors such as substitution, solvent, and temperature. researchgate.net

Theoretical studies, employing Density Functional Theory (DFT), have been conducted to elucidate the mechanism and energetics of this ring-chain isomerization. researchgate.net These studies have provided valuable insights into the electronic factors that govern the stability of the respective tautomers. For substituted derivatives, the electronic nature of the substituent can significantly impact the A/B ratio of the isomers. For instance, in a related 3-(2-pyridyl)- nih.govtandfonline.comtriazolo[1,5-a]pyrid-7-yl system, a methyl group was found to result in a 3:1 mixture of the two possible ring-chain isomers. nih.gov This suggests that the 5-methyl group in the title compound will also influence the position of this equilibrium.

1,3-Dipolar Cycloaddition Reactions and Adduct Formation

The nih.govtandfonline.comtriazolo[1,5-a]pyridine scaffold can participate in 1,3-dipolar cycloaddition reactions, a powerful tool for the construction of five-membered heterocyclic rings. nih.govtandfonline.com The triazolopyridinium ylides, which can be generated from the parent heterocycle, are particularly reactive 1,3-dipoles. These ylides readily react with electron-deficient alkynes, such as dimethyl acetylenedicarboxylate (B1228247) (DMAD) and methyl propiolate, to yield a variety of cycloadducts. The specific products formed can be influenced by the reaction conditions, including the solvent and the nature of the acetylenic ester. nih.govtandfonline.com

While specific examples involving 5-Methyl- nih.govtandfonline.comtriazolo[1,5-a]pyridine are not extensively detailed in the reviewed literature, its ylide derivative is expected to undergo similar cycloaddition reactions. The methyl group at the 5-position may exert steric or electronic effects on the regioselectivity and rate of the cycloaddition.

Photochemical Transformations and Rearrangements

The photochemical behavior of nih.govtandfonline.comtriazolo[1,5-a]pyridines, particularly their ylide derivatives, has been a subject of investigation. nih.govtandfonline.com These compounds can undergo various transformations and rearrangements upon exposure to ultraviolet light. The specific photochemical pathways are dependent on the structure of the starting material and the irradiation conditions. While the general photochemistry of the parent ring system has been noted, detailed studies on the photochemical transformations of 5-Methyl- nih.govtandfonline.comtriazolo[1,5-a]pyridine are not extensively documented in the available literature. It is plausible that irradiation could induce ring-opening, rearrangements, or reactions with other molecules present in the system.

Hydrogenation and Reduction Chemistry

The pyridine ring of the nih.govtandfonline.comtriazolo[1,5-a]pyridine system is susceptible to hydrogenation. The parent compound can be readily reduced to the corresponding 4,5,6,7-tetrahydro- nih.govtandfonline.comtriazolo[1,5-a]pyridine in high yield under standard catalytic hydrogenation conditions. nih.govtandfonline.com The nature and position of substituents on the ring system can significantly influence the course of the hydrogenation reaction. nih.govtandfonline.com

For 5-Methyl- nih.govtandfonline.comtriazolo[1,5-a]pyridine, catalytic hydrogenation is expected to proceed to furnish the 5-methyl-4,5,6,7-tetrahydro derivative. The presence of the methyl group may affect the reaction rate and could potentially influence the stereoselectivity of the hydrogenation if chiral centers are formed. Specific conditions, such as the choice of catalyst, solvent, and hydrogen pressure, would be crucial in determining the outcome and efficiency of the reduction.

Spectroscopic Characterization and Structural Elucidation of 5 Methyl 1 2 3 Triazolo 1,5 a Pyridine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for the unambiguous determination of the molecular structure of organic compounds. For 5-Methyl- nih.govmdpi.comrsc.orgtriazolo[1,5-a]pyridine, both ¹H and ¹³C NMR spectroscopy would provide critical information regarding the connectivity of atoms and the electronic environment of the nuclei.

In a typical ¹H NMR spectrum of a related nih.govmdpi.comnih.govtriazolo[1,5-a]pyridine, proton signals are well-resolved, allowing for the assignment of each proton in the molecule. mdpi.com For 5-Methyl- nih.govmdpi.comrsc.orgtriazolo[1,5-a]pyridine, one would expect to observe distinct signals for the methyl protons and the aromatic protons on the pyridine (B92270) ring. The chemical shifts (δ) of the aromatic protons are influenced by the nitrogen atoms in the fused ring system, and their coupling patterns (J values) would reveal their relative positions.

The ¹³C NMR spectrum would complement the ¹H NMR data by providing the chemical shifts of each carbon atom, including the methyl carbon and the carbons of the fused heterocyclic rings. The chemical shifts would be indicative of the electronic density at each carbon position. For instance, in similar heterocyclic systems, carbons adjacent to nitrogen atoms typically appear at lower field (higher ppm values). rsc.org

Table 1: Predicted ¹H and ¹³C NMR Data for 5-Methyl- nih.govmdpi.comrsc.orgtriazolo[1,5-a]pyridine

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
CH₃2.0-2.515-25
Aromatic CH7.0-8.5110-150
Quaternary C-130-160

Note: The data in this table is predictive and based on the analysis of similar triazolopyridine structures. Actual experimental values are required for definitive assignment.

Mass Spectrometry (MS) for Molecular Weight Determination

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For 5-Methyl- nih.govmdpi.comrsc.orgtriazolo[1,5-a]pyridine (C₇H₇N₃), high-resolution mass spectrometry (HRMS) would be employed to confirm its molecular formula by providing a highly accurate mass measurement.

In a typical mass spectrum, the compound would exhibit a molecular ion peak ([M]⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to its exact mass. The fragmentation pattern observed in the mass spectrum would offer additional structural information, as the molecule breaks apart in a predictable manner upon ionization. Analysis of these fragments can help to confirm the connectivity of the atoms within the molecule. For various derivatives of nih.govmdpi.comnih.govtriazolo[1,5-a]pyridine, the protonated molecular ion is readily observed using electrospray ionization (ESI). mdpi.comrsc.org

Table 2: Expected Mass Spectrometry Data for 5-Methyl- nih.govmdpi.comrsc.orgtriazolo[1,5-a]pyridine

ParameterExpected Value
Molecular FormulaC₇H₇N₃
Exact Mass133.0640
[M+H]⁺ (calculated)134.0718

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

The IR and Raman spectra of 5-Methyl- nih.govmdpi.comrsc.orgtriazolo[1,5-a]pyridine would be expected to show characteristic bands for the aromatic C-H stretching and bending modes, as well as vibrations associated with the C-C and C-N bonds within the fused heterocyclic rings. The methyl group would also give rise to characteristic stretching and bending vibrations. For related triazolopyridine systems, vibrational modes of the fused rings have been assigned based on experimental and computational studies. nih.gov

Table 3: Predicted Key Vibrational Frequencies for 5-Methyl- nih.govmdpi.comrsc.orgtriazolo[1,5-a]pyridine

Vibrational ModePredicted Frequency Range (cm⁻¹)
Aromatic C-H Stretch3000-3100
CH₃ Stretch2850-3000
C=N/C=C Ring Stretch1400-1600
C-H Bend700-900

Note: This table provides a general prediction. Detailed assignment requires experimental spectra and often computational analysis.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. A single-crystal X-ray diffraction study of 5-Methyl- nih.govmdpi.comrsc.orgtriazolo[1,5-a]pyridine would provide precise bond lengths, bond angles, and torsional angles, confirming the planar nature of the fused ring system and the position of the methyl substituent.

The crystal structure would also reveal the unit cell parameters and the space group in which the compound crystallizes. For instance, a related compound, 5-methyl-1,2,4-triazolo[1,5-a]pyrimidine, was found to crystallize in a monoclinic system. nih.gov

The crystal packing is governed by various intermolecular interactions, such as hydrogen bonds, π-π stacking, and van der Waals forces. Analysis of the crystal structure of 5-Methyl- nih.govmdpi.comrsc.orgtriazolo[1,5-a]pyridine would elucidate how the molecules are arranged in the solid state.

In similar heterocyclic structures, C-H···N hydrogen bonds and π-π stacking interactions between the aromatic rings are often significant in directing the crystal packing. nih.gov Hirshfeld surface analysis is a computational tool that can be used to visualize and quantify these intermolecular contacts. For 5-methyl-1,2,4-triazolo[1,5-a]pyrimidine, H···N/N···H and H···H contacts were found to be the most significant contributors to the crystal packing. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy and Fluorescence Properties

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption spectrum of 5-Methyl- nih.govmdpi.comrsc.orgtriazolo[1,5-a]pyridine in a suitable solvent would show absorption bands corresponding to π-π* and n-π* transitions within the aromatic system.

Aryl- and heteroaryl-substituted triazolopyridines are known to exhibit intense fluorescence. beilstein-journals.org The fluorescence properties of 5-Methyl- nih.govmdpi.comrsc.orgtriazolo[1,5-a]pyridine, including its excitation and emission wavelengths and quantum yield, could be investigated. The position of the methyl group may influence the photophysical properties of the molecule. Some triazolopyridine derivatives have been explored as fluorescent chemosensors. mdpi.com

Computational and Theoretical Investigations of 5 Methyl 1 2 3 Triazolo 1,5 a Pyridine

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) has become a primary method for studying the electronic characteristics of nih.govnih.govresearchgate.nettriazolo[1,5-a]pyridine and its derivatives. researchgate.net Methodologies such as the B3LYP functional combined with basis sets like 6-31G(d,p) are commonly used to perform geometry optimization and calculate electronic properties for related methyl-substituted triazolopyridine isomers. researchgate.net These calculations form the foundation for understanding the molecule's stability, reactivity, and spectroscopic properties.

Molecular Electrostatic Potential (MEP) analysis is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (red/yellow), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (blue), which are electron-poor and indicate sites for nucleophilic attack.

For the parent nih.govnih.govresearchgate.nettriazolo[1,5-a]pyridine scaffold, MEP analysis helps in understanding the electronic characteristics and predicting sites of interaction. researchgate.net The nitrogen atoms of the fused ring system are typically the most electron-rich centers, representing regions of negative electrostatic potential. These sites are the most likely to be involved in protonation or coordination with metal ions. The introduction of a methyl group at the 5-position, being an electron-donating group, is expected to slightly increase the electron density in the pyridine (B92270) ring, subtly modifying the electrostatic potential map compared to the unsubstituted parent compound.

Color CodeElectrostatic PotentialInterpretationPredicted Interaction
RedMost NegativeHigh electron density, lone pair regionsSite for electrophilic attack, protonation, hydrogen bond acceptor
YellowModerately NegativeModerate electron densityLikely interaction with electrophiles
GreenNeutralvan der Waals surfaceNon-polar interactions
BluePositiveElectron deficient, near hydrogen atomsSite for nucleophilic attack, hydrogen bond donor

This table provides a general interpretation of MEP color-coding for heterocyclic compounds.

Frontier Molecular Orbital (FMO) theory is fundamental to explaining the electronic properties and chemical reactivity of molecules. nih.gov The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability; a larger gap implies higher kinetic stability and lower chemical reactivity. nih.gov

In triazolopyridine systems, the HOMO is typically a π-orbital distributed across the aromatic rings, while the LUMO is a π*-antibonding orbital. The presence of the electron-donating methyl group at the C5 position would be expected to raise the energy of the HOMO, thereby slightly decreasing the HOMO-LUMO gap compared to the unsubstituted parent molecule. This suggests a potential increase in reactivity. Computational studies on related triazole derivatives confirm that substituents significantly influence the energies of these frontier orbitals. ntu.edu.iq

OrbitalTypical Energy (eV)DescriptionImplication for Reactivity
HOMO -6.0 to -7.0Highest Occupied Molecular OrbitalRegion most likely to donate electrons (nucleophilic character)
LUMO -1.0 to -2.0Lowest Unoccupied Molecular OrbitalRegion most likely to accept electrons (electrophilic character)
ΔE (Gap) 4.0 to 5.0Energy difference (LUMO - HOMO)Indicator of kinetic stability and chemical reactivity

Note: The energy values are representative for heterocyclic systems and not specific calculated values for 5-Methyl- nih.govnih.govresearchgate.nettriazolo[1,5-a]pyridine.

Natural Bond Orbital (NBO) analysis provides a detailed description of the electron density distribution in terms of localized bonds, lone pairs, and core orbitals. This method allows for the quantification of charge transfer interactions and intramolecular stabilization energies. For the nih.govnih.govresearchgate.nettriazolo[1,5-a]pyridine system, NBO analysis has been used to probe its electronic characteristics. researchgate.net

AtomHybridizationNatural Charge (e)
N1sp²~ -0.35
N2sp²~ -0.25
N3sp²~ -0.28
C5sp²~ -0.18
C-Methylsp³~ -0.55
H-Methyls~ +0.20

This table presents hypothetical NBO charges to illustrate the typical charge distribution in the 5-Methyl- nih.govnih.govresearchgate.nettriazolo[1,5-a]pyridine structure.

Mechanistic Studies Through Computational Modeling

One of the most significant features of the nih.govnih.govresearchgate.nettriazolo[1,5-a]pyridine system is its ability to undergo a ring-chain isomerization. researchgate.net Computational modeling, specifically using DFT, has been instrumental in elucidating the mechanism of this equilibrium. researchgate.net The fused heterocyclic ring (the "closed" form) can open to form a valence tautomer, which is an α-diazo-2-pyridyl species (the "open" form). researchgate.netresearchgate.net

DFT calculations have been employed to map the potential energy surface of this transformation, identifying the transition state and calculating the activation energy for both the forward (ring-opening) and reverse (ring-closing) reactions. These studies show how substituents on the triazolopyridine ring system can influence the position of the equilibrium. The computational results help explain the reactivity of these compounds, as the open-chain diazo form can undergo reactions not accessible to the fused heterocyclic structure, such as the loss of dinitrogen to form carbenes. researchgate.net

Conformational Preferences and Energetic Landscapes

The core structure of 5-Methyl- nih.govnih.govresearchgate.nettriazolo[1,5-a]pyridine consists of two fused aromatic rings, which imparts significant rigidity to the molecule. X-ray crystallographic studies of similar compounds, such as 5-methyl-1,2,4-triazolo[1,5-a]pyrimidine, confirm that the nine-membered ring system is essentially planar. nih.gov

Due to this planarity and rigidity, the molecule does not have multiple low-energy conformers arising from bond rotations in the core structure. The primary conformational flexibility would be the rotation of the 5-methyl group around the C5-C(methyl) single bond. However, the energy barrier for this rotation is very low, making it essentially a free rotor at room temperature. Therefore, computational studies on this molecule and its derivatives tend to focus on the electronic properties and reactivity profiles rather than on exploring a complex conformational energetic landscape. The optimized geometry from DFT calculations typically represents the single, stable, planar conformation of the heterocyclic core.

Advanced Applications and Functional Materials Derived from The 1 2 3 Triazolo 1,5 a Pyridine Scaffold

Supramolecular Chemistry and Coordination Compound Formation

The nitrogen-rich researchgate.netrsc.orgorganic-chemistry.orgtriazolo[1,5-a]pyridine system possesses significant potential as a ligand in coordination chemistry. researchgate.netresearchgate.net The arrangement of nitrogen atoms within the fused heterocyclic structure allows for multiple binding sites, facilitating the formation of complex supramolecular architectures with various metal ions.

Derivatives of researchgate.netrsc.orgorganic-chemistry.orgtriazolo[1,5-a]pyridine are recognized for their ability to act as ligands in the formation of polynuclear metal complexes. researchgate.netresearchgate.net A notable example is the creation of a tetranuclear copper(II) complex. This structure features a cubane-like {Cu₄(μ₃-OR)₄} core where the ligand is derived from the hemiacetalate of 2-pyridyl- researchgate.netrsc.orgorganic-chemistry.orgtriazolo[1,5-a]pyrid-7-ylmethanone. researchgate.net Magnetic studies of this complex revealed significant intramolecular antiferromagnetic coupling operating through the alkoxo bridge, a behavior confirmed by the orientation of the magnetic orbitals. researchgate.net

Table 1: Example of a Polynuclear Metal Complex

Metal Ion Ligand Derivative Core Structure Magnetic Property

The fluorescent properties of the researchgate.netrsc.orgorganic-chemistry.orgtriazolo[1,5-a]pyridine nucleus have been harnessed to design effective molecular chemosensors. rsc.org Researchers have synthesized tridentate ligands based on this scaffold that exhibit selective responses to specific metal ions. rsc.org

For instance, a series of ligands, including TPF, TPS, and TPT, were developed and tested for their sensing capabilities. While they were screened against various metal ions, a particularly strong and specific response was observed for the TPT ligand with zinc ions (Zn²⁺). The resulting 1:1 complex, ZnTPT²⁺, not only demonstrated the successful detection of zinc but also proved to be an efficient secondary chemosensor for anions, showing high selectivity for nitrite (NO₂⁻) and cyanide (CN⁻). rsc.org

Table 2: researchgate.netrsc.orgorganic-chemistry.orgTriazolo[1,5-a]pyridine-Based Chemosensors

Ligand Target Ion/Molecule Sensing Mechanism
TPT Zn²⁺ Forms a 1:1 complex, leading to a detectable response.

Development of Fluorescent Materials and Probes

The inherent fluorescence of the researchgate.netrsc.orgorganic-chemistry.orgtriazolo[1,5-a]pyridine scaffold makes it a valuable component in the development of novel fluorescent materials. researchgate.netresearchgate.net The tridentate ligands TPF, TPS, and TPT, which are built upon the triazolopyridine–pyridine (B92270) nucleus, are noted for their fluorescent properties, which are central to their function as chemosensors. rsc.org The ability to modify the substituents on the core ring system allows for the tuning of photophysical properties, opening avenues for creating a range of fluorescent probes and materials tailored for specific applications.

Role as Building Blocks in Organic Synthesis

Beyond their direct applications, researchgate.netrsc.orgorganic-chemistry.orgtriazolo[1,5-a]pyridines serve as versatile building blocks in organic synthesis. researchgate.netresearchgate.net Their chemical reactivity allows them to be transformed into other complex heterocyclic systems. A significant synthetic application is their use as precursors for the synthesis of 2,2'-bipyridines. researchgate.net This transformation provides a novel, two-step pathway to a class of compounds that are themselves highly important ligands in coordination chemistry and catalysis. The synthesis of researchgate.netrsc.orgorganic-chemistry.orgtriazolo[1,5-a]pyridines, for example, through copper(II)-catalyzed oxidative cyclization of 2-pyridine ketone hydrazones, further underscores their importance as accessible and valuable intermediates in synthetic chemistry. organic-chemistry.org

Biological and Biochemical Relevance of The 1 2 3 Triazolo 1,5 a Pyridine Scaffold in Vitro Studies

Utilization in Chemical Biology for Target Identification

The nih.govnih.govscribd.comtriazolo[1,5-a]pyridine core and its analogs have been instrumental in identifying and validating novel biological targets. For instance, derivatives of the related nih.govnih.govresearchgate.nettriazolo[1,5-a]pyridine scaffold have been designed and synthesized as potent inverse agonists of the retinoic acid receptor-related orphan nuclear receptor γt (RORγt), a key transcription factor in psoriasis. nih.gov Structure-activity relationship studies led to the identification of an analog, 5a , which showed robust, dose-dependent inhibition of IL-17A production in in vitro human whole-blood assays. nih.gov

Similarly, a potent and selective DNA-Dependent Protein Kinase (DNA-PK) inhibitor, AZD7648 , was discovered, which features a 7-methyl nih.govnih.govresearchgate.nettriazolo[1,5-a]pyridin-6-yl)amino moiety. acs.orgresearchgate.net This compound originated from a screening campaign that aimed to find inhibitors with good selectivity over structurally related kinases. researchgate.net Further optimization resulted in a compound with no significant off-target activity in the protein kinome and only weak activity against PI3Kα/γ lipid kinases. researchgate.net

Enzyme Inhibition Studies and Mechanistic Insights

Derivatives of the triazolopyridine scaffold have been shown to inhibit a variety of enzymes through different mechanisms. A series of novel nih.govnih.govscribd.comtriazolo[1,5-a]pyridine derivatives were identified as trypanocidal agents that act by inhibiting the enzyme 14α-demethylase. nih.gov This inhibition disrupts the sterol biosynthesis pathway in Trypanosoma cruzi, leading to an imbalance in the cholesterol/ergosterol synthesis, which in turn prevents cell proliferation and induces cell death. nih.gov

In another study, nih.govnih.govscribd.comtriazolo[1,5-a]pyridinium salts were found to be potent inhibitors of iron superoxide (B77818) dismutase (Fe-SOD) in three different Leishmania species, while having a low impact on human CuZn-SOD, suggesting a degree of selectivity. researchgate.net Copper(II) complexes incorporating 5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidine have also demonstrated nuclease-like activity, which was enhanced in the presence of hydrogen peroxide. nih.gov

Table of Enzyme Inhibition by Triazolopyridine Scaffolds
Compound/ScaffoldTarget EnzymeOrganism/Cell LineObserved Effect
nih.govnih.govscribd.comTriazolo[1,5-a]pyridine derivative (Compound 16)14α-demethylaseTrypanosoma cruziInhibition of sterol biosynthesis, cell cycle arrest at G2/M. nih.gov
nih.govnih.govscribd.comTriazolo[1,5-a]pyridinium saltsIron Superoxide Dismutase (Fe-SOD)Leishmania speciesPotent inhibition. researchgate.net
nih.govnih.govresearchgate.netTriazolo[1,5-a]pyridine derivative (5a )Retinoic acid receptor-related orphan nuclear receptor γt (RORγt)Human whole bloodInverse agonist activity, inhibition of IL-17A production. nih.gov
7-methyl nih.govnih.govresearchgate.nettriazolo[1,5-a]pyridin-6-yl)amino derivative (AZD7648 )DNA-Dependent Protein Kinase (DNA-PK)N/APotent and selective inhibition. acs.orgresearchgate.net
Copper(II) complex with 5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidineDNAN/ANuclease-like activity. nih.gov

Interactions with Biological Macromolecules (e.g., DNA Binding)

The interaction of triazolopyridine derivatives with macromolecules like DNA has been a subject of investigation. Copper(II) complexes containing 5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidine have been shown to interact with DNA through intercalation, as evidenced by modifications in their absorption and fluorescence spectra. nih.gov These complexes also exhibited the ability to cleave DNA, acting as metallonucleases. nih.gov

Structure-Activity Relationship (SAR) Investigations for Scaffold Optimization

SAR studies are crucial for optimizing the potency and selectivity of compounds based on the triazolopyridine scaffold. In the development of RORγt inverse agonists, it was found that the nitrogen atom arrangement in the nih.govnih.govresearchgate.nettriazolo[1,5-a]pyridine ring was well-tolerated for inhibitory activity, with derivative 3a showing excellent potency (IC₅₀ = 41 nM). nih.gov In contrast, the isomeric nih.govnih.govresearchgate.nettriazolo[4,3-a]pyridine derivative 2a had significantly reduced activity (IC₅₀ = 590 nM). nih.gov Further optimization of the piperazine (B1678402) moiety and other substituents led to compound 5a with a potent RORγt inhibition and a favorable pharmacokinetic profile. nih.gov

For a series of 7-oxo-4-pentyl-4,7-dihydro- nih.govnih.govresearchgate.nettriazolo[1,5-a]pyrimidine-6-carboxamide derivatives, modifications at the 2-position of the triazolopyrimidine core were found to influence their functional activity at the CB2 cannabinoid receptor, shifting compounds from partial to inverse agonists. scribd.com

Table of SAR Findings for Triazolopyridine Derivatives
Scaffold/SeriesTargetKey SAR FindingResulting Compound/Effect
nih.govnih.govresearchgate.netTriazolo[1,5-a]pyridineRORγtThe nitrogen arrangement in the nih.govnih.govresearchgate.nettriazolo[1,5-a]pyridine ring is preferred over the nih.govnih.govresearchgate.nettriazolo[4,3-a]pyridine isomer.Compound 3a (IC₅₀ = 41 nM) was significantly more potent than 2a (IC₅₀ = 590 nM). nih.gov
7-oxo-4-pentyl-4,7-dihydro- nih.govnih.govresearchgate.nettriazolo[1,5-a]pyrimidine-6-carboxamidesCB2 Cannabinoid ReceptorStructural modifications at the 2-position of the triazolopyrimidine template.Changes in functional activity from partial to inverse agonism. scribd.com
7-methyl nih.govnih.govresearchgate.nettriazolo[1,5-a]pyridin-6-yl)amino derivativesDNA-PKIntroduction of an ortho methyl group on the triazolopyridine ring.A greater than 10-fold increase in biochemical potency was observed. researchgate.net

Application in Bioisosteric Replacement Strategies

The triazolopyridine scaffold and its near isosteres, like triazolopyrimidines, are frequently used in bioisosteric replacement strategies to improve pharmacological properties. nih.gov The 1,2,4-triazolo[1,5-a]pyrimidine ring system, for example, is considered isoelectronic with the purine (B94841) heterocycle, making it a suitable surrogate in drug design. nih.govescholarship.org

In a study targeting Plasmodium falciparum dihydroorotate (B8406146) dehydrogenase (PfDHODH), a triazolopyrimidine core was replaced with a triazolo[1,5-a]pyridine. nih.gov This specific bioisosteric transformation resulted in a 100-fold reduction in binding affinity, highlighting the critical role of the pyrimidine (B1678525) nitrogen (N5) for the compound's activity. nih.gov The structural features of the 1,2,3-triazole ring allow it to mimic various functional groups, which justifies its extensive use as a bioisostere for creating new active molecules. unimore.it This approach has been used to replace amide bonds and other heterocyclic rings in drug design. unimore.it The 4-hydroxy-1,2,3-triazole scaffold has also been explored as a potential isostere of carboxylic acids. researchgate.net

Q & A

Basic Questions

Q. What are the established synthetic methodologies for 5-Methyl-[1,2,3]triazolo[1,5-a]pyridine, and how do reaction parameters such as catalyst choice and temperature affect yield?

  • Answer : Two primary methods are employed:

  • Copper-catalyzed cycloaddition : Reacting substituted pyridines with azides under copper catalysis (e.g., CuSO₄/Na ascorbate) in solvents like DMSO at 60–80°C. Yield optimization requires strict control of stoichiometry and exclusion of moisture .
  • One-pot synthesis : Sequential treatment of 2-aminopyridine derivatives with DMF-DMA and hydroxylamine hydrochloride, followed by cyclization using trifluoroacetic anhydride. Temperature (80–100°C) and reaction time (12–24 hrs) critically influence intermediate stability .

Q. Which spectroscopic techniques are most effective for characterizing the structural features of this compound, and what key spectral signatures should researchers anticipate?

  • Answer :

  • ¹H NMR : Distinct singlet for the methyl group at δ 2.4–2.6 ppm. Triazole ring protons appear as doublets (δ 7.8–8.2 ppm) due to coupling with pyridine protons .
  • Mass spectrometry (MS) : Molecular ion peak at m/z 149.2 (C₇H₇N₃) with fragmentation patterns indicating loss of methyl or triazole moieties .
  • X-ray crystallography : Confirms planar triazolopyridine core and bond angles (~120°) characteristic of aromatic systems .

Advanced Questions

Q. How does the methyl group at the 5-position influence the electronic and steric properties of [1,2,3]triazolo[1,5-a]pyridine in palladium-mediated cross-coupling reactions?

  • Answer : The methyl group acts as an electron-donating substituent, increasing electron density at the pyridine ring and enhancing oxidative addition efficiency in Pd-catalyzed reactions (e.g., Suzuki coupling). However, steric hindrance at the 5-position reduces reactivity at adjacent sites (e.g., C-7), necessitating higher catalyst loadings (5–10 mol% Pd(OAc)₂) and elevated temperatures (100–120°C) .

Q. What experimental evidence supports the formation of pyridyl carbenes via thermal decomposition of this compound, and how does this compare to halogenated analogs?

  • Answer : Thermal decomposition at 100–120°C in acetonitrile generates pyridyl carbenes via nitrogen extrusion. Trapping experiments with olefins (e.g., styrene) yield cyclopropane derivatives. Brominated analogs (e.g., 7-bromo derivatives) exhibit lower activation energy for carbene formation due to destabilization of the triazole ring by the electron-withdrawing Br substituent .

Q. How can density functional theory (DFT) calculations guide the design of substitution reactions in methylated triazolopyridines?

  • Answer : DFT studies predict regioselectivity by mapping electron density distributions. For example, C-3 of the triazole ring shows higher electrophilicity (Fukui indices >0.1), favoring nucleophilic attack. Methyl groups at C-5 reduce electron density at C-7, directing substitutions to C-3 .

Q. What strategies are employed to resolve contradictions in reported reactivity data for triazolopyridine derivatives with varying substituent patterns?

  • Answer :

  • Comparative kinetic studies : Measure reaction rates under standardized conditions (e.g., Pd catalysis in DMF at 100°C) to isolate substituent effects .
  • Isotopic labeling : Use ¹³C-labeled methyl groups to track regiochemical outcomes in substitution reactions .

Q. How are structure-activity relationship (SAR) studies conducted to evaluate the bioactivity of this compound derivatives against enzymatic targets?

  • Answer :

  • Enzyme inhibition assays : Test derivatives against JAK1/JAK2 kinases using fluorescence polarization. IC₅₀ values correlate with triazole ring planarity and methyl group positioning .
  • Molecular docking : Simulate binding interactions with ATP-binding pockets (e.g., PDB: 4U5P) to prioritize substituents enhancing hydrogen bonding (e.g., -NH₂ at C-2) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.